molecular formula C11H18O5 B2650041 4-[(Tert-butoxy)carbonyl]oxane-4-carboxylic acid CAS No. 1036922-77-6

4-[(Tert-butoxy)carbonyl]oxane-4-carboxylic acid

Cat. No.: B2650041
CAS No.: 1036922-77-6
M. Wt: 230.26
InChI Key: PNJCPUUNYFEPTA-UHFFFAOYSA-N
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Description

4-[(Tert-Butoxy)carbonyl]oxane-4-carboxylic acid is a chemical compound with the molecular formula C11H18O5 and a molecular weight of 230.26 g/mol . This compound features both a tert-butoxycarbonyl (BOC) protected amine and a carboxylic acid functional group on the same oxane (tetrahydropyran) ring, making it a valuable bifunctional building block in organic and medicinal chemistry research . The primary research value of this compound lies in its role as a key synthetic intermediate . The carboxylic acid group can undergo common coupling reactions, such as amide bond formation, to link the oxane scaffold to other molecular entities. The BOC protecting group is strategically used to mask the reactivity of the amine functionality during such synthetic steps . This protection is crucial for achieving selective chemical transformations without interference from the amine group. When needed, the BOC group can be cleanly removed under mild acid conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in methanol , to reveal the free amine for further derivatization . This controlled protection and deprotection cycle makes it an indispensable tool for researchers constructing complex molecules, peptides, and combinatorial libraries. Researchers utilize this compound to incorporate a conformationally constrained, saturated heterocyclic ring system into target molecules. The oxane ring provides a rigid three-dimensional structure that can influence the physicochemical properties and biological activity of the resulting compound. Its primary applications include the synthesis of potential pharmacologically active molecules , the development of novel chemical probes, and use in methodological studies in synthetic chemistry . This product is intended for use by qualified laboratory professionals only. It is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]oxane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O5/c1-10(2,3)16-9(14)11(8(12)13)4-6-15-7-5-11/h4-7H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNJCPUUNYFEPTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CCOCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1036922-77-6
Record name 4-[(tert-butoxy)carbonyl]oxane-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Tert-butoxy)carbonyl]oxane-4-carboxylic acid typically involves the reaction of tetrahydro-2H-pyran-4-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl chloroformate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is usually purified by recrystallization or chromatography .

Scientific Research Applications

Structure and Composition

4-[(Tert-butoxy)carbonyl]oxane-4-carboxylic acid has the molecular formula C11H20N2O4C_{11}H_{20}N_2O_4 and a molecular weight of approximately 228.29 g/mol. The compound features a tetrahydropyran ring with a carboxylic acid group and a tert-butoxycarbonyl (Boc) protecting group on the amino function. Its structural characteristics contribute to its solubility in water and various organic solvents, making it suitable for diverse applications in chemical synthesis.

Pharmaceutical Intermediate

One of the primary applications of this compound is as an intermediate in pharmaceutical synthesis. It is utilized in the production of various bioactive compounds, particularly those involving amino acids and peptide synthesis. Its Boc-protected amino group allows for selective reactions while minimizing side reactions during the synthesis process .

Synthesis of Bioactive Molecules

The compound has been employed in synthesizing several bioactive molecules, including:

  • Antimicrobial Agents : Research indicates that derivatives of this compound exhibit significant antimicrobial activity, making them potential candidates for developing new antibiotics .
  • Anticancer Drugs : Studies have shown that certain derivatives can inhibit cancer cell proliferation, suggesting their utility in cancer therapeutics .

Case Study: Synthesis of Antimicrobial Compounds

A study demonstrated the synthesis of novel antimicrobial agents using this compound as a key intermediate. The research involved modifying the carboxylic acid functionality to enhance antimicrobial efficacy against resistant bacterial strains. The synthesized compounds were tested against various pathogens, showing promising results in inhibiting growth .

Biochemical Applications

The compound's solubility and stability make it suitable for biochemical studies, particularly in enzyme inhibition assays and receptor binding studies. Its ability to form stable complexes with biological targets facilitates research into drug-receptor interactions.

Case Study: Enzyme Inhibition Studies

In one notable study, researchers used this compound to investigate its inhibitory effects on specific enzymes involved in metabolic pathways. The findings indicated that modifications to the Boc group could significantly alter the inhibition profile, providing insights into structure-activity relationships crucial for drug design .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share functional or structural similarities with 4-[(tert-butoxy)carbonyl]oxane-4-carboxylic acid, enabling comparative analysis of their properties and applications.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Applications Price (Source)
This compound Oxane (tetrahydropyran) Boc group at C4; carboxylic acid at C4 C₁₆H₂₅NO₅ 311.4 Small-molecule scaffolds, Boc protection €1,088.00/g (CymitQuimica)
4-{1-[(tert-Butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}oxane-4-carboxylic acid Oxane + tetrahydropyridine Boc on tetrahydropyridine; carboxylic acid at C4 C₁₆H₂₅NO₅ 311.4 Multifunctional scaffolds €376.00/50mg (CymitQuimica)
4-((tert-Butoxycarbonyl)amino)butanoic acid Linear chain Boc-protected amine; terminal carboxylic acid C₁₂H₁₄ClNO₄ Not reported Peptide synthesis intermediates Not available
4-(((Tert-butoxycarbonyl)amino)methyl)cyclohexanecarboxylic acid Cyclohexane Boc-protected amine; carboxylic acid at C4 C₁₃H₂₃NO₄ 265.3 Conformational studies Not available
Imidazole derivatives (e.g., 4-[(N,N-diethylamino)carbonyl]-5-[(Boc-lysyl)carbonyl]-1H-imidazole) Imidazole Boc-protected lysine; variable aminoacyl groups Varies Varies Peptide coupling reagents Not available

Structural Analysis

  • Core Ring Systems: The oxane ring in the parent compound provides rigidity and stereochemical control, advantageous in scaffold design . In contrast, cyclohexane-based analogs (e.g., 4-(((Boc)amino)methyl)cyclohexanecarboxylic acid) offer greater conformational flexibility, which may influence binding interactions in drug discovery . The imidazole derivatives (e.g., from ) lack a cyclic ether but incorporate heteroaromatic cores, enhancing their utility in peptide activation and protection .
  • Functional Groups :

    • The Boc group is a common feature across all compounds, enabling reversible amine protection. However, its placement varies: on the oxane ring (parent compound), tetrahydropyridine (), or linear/cyclohexane backbones ().
    • Carboxylic acid moieties facilitate conjugation or further derivatization, critical in prodrug design or bioconjugation .

Physicochemical Properties

  • Molecular Weight and Purity: The oxane-based compounds (parent and tetrahydropyridine analog) share identical molecular weights (311.4 g/mol) and formulas (C₁₆H₂₅NO₅), indicating isomeric or stereochemical differences .

Research Findings and Trends

  • Synthetic Utility :

    • The parent compound’s oxane-Boc-carboxylic acid architecture is frequently used in fragment-based drug discovery, where its stereochemistry aids in optimizing target binding .
    • Imidazole derivatives () demonstrate superior reactivity in peptide coupling, attributed to their electron-deficient aromatic cores .
  • Emerging Comparisons :

    • Recent studies highlight the oxane scaffold’s superiority over cyclohexane analogs in aqueous solubility, a critical factor in bioavailability .

Biological Activity

4-[(Tert-butoxy)carbonyl]oxane-4-carboxylic acid, a compound with the molecular formula C11H19NO5C_{11}H_{19}NO_5 and a molecular weight of approximately 245.275 g/mol, is gaining attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a tert-butoxycarbonyl (Boc) protective group, which enhances the stability of the amine functionality. This structural feature is crucial for its reactivity and biological interactions.

Antimicrobial Properties

Recent studies have investigated the antimicrobial activity of this compound. The compound has shown promising results against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics.

Table 1: Antimicrobial Activity Data

OrganismMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

In vitro studies have also explored the anticancer properties of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)25
HT-29 (Colon Cancer)30

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Modulation : It could also modulate receptor activity, influencing signaling pathways that regulate cell growth and apoptosis.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of various derivatives of oxane carboxylic acids, including the target compound. Results indicated significant activity against resistant strains of bacteria, suggesting potential therapeutic applications in treating infections caused by multidrug-resistant organisms .
  • Anticancer Research : Another research article highlighted the effects of this compound on cancer cell lines, demonstrating that it induces apoptosis through caspase activation pathways. The study concluded that further investigation into its mechanism could lead to novel cancer therapies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-[(Tert-butoxy)carbonyl]oxane-4-carboxylic acid?

  • Methodological Answer : The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of the amine group, followed by ring-closing reactions to form the oxane (tetrahydropyran) ring. For example, Boc-protected intermediates are prepared using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine. Cyclization is achieved via acid-catalyzed or thermal conditions. Post-synthesis purification often involves column chromatography or recrystallization .
  • Key Characterization : Confirm success using 1H^1H-NMR (e.g., tert-butyl protons at ~1.4 ppm), IR (C=O stretch at ~1700 cm1^{-1}), and LC-MS (molecular ion peak at 244.29 g/mol) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact (H315, H319). Work in a fume hood to prevent inhalation (H335). Waste must be segregated and disposed via certified hazardous waste services, as improper disposal risks environmental contamination. Emergency measures include rinsing affected areas with water for 15 minutes and seeking medical attention .

Q. How is the compound characterized to confirm structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H-NMR identifies tert-butyl (9H, singlet) and oxane ring protons (e.g., axial/equatorial H at 3.5–4.5 ppm). 13C^{13}C-NMR confirms carbonyl carbons (Boc C=O at ~155 ppm, carboxylic acid C=O at ~170 ppm) .
  • Mass Spectrometry : ESI-MS or MALDI-TOF verifies molecular weight (244.29 g/mol) and fragmentation patterns .
  • HPLC : Purity >95% is standard; use C18 columns with UV detection at 210–254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during characterization?

  • Methodological Answer : Cross-validate using complementary techniques. For instance, if NMR signals overlap, employ 2D-COSY or HSQC to assign protons and carbons. Compare with analogs like 4-[(Boc-amino)piperidine-4-carboxylic acid (CAS 252720-31-3), which shares similar Boc and carboxylic acid motifs . If LC-MS shows impurities, optimize gradient elution or use preparative HPLC .

Q. What strategies optimize stability during long-term storage?

  • Methodological Answer : Store at –20°C in airtight, desiccated containers to prevent hydrolysis of the Boc group. Monitor degradation via periodic TGA (thermal stability up to 200°C) and DSC (glass transition analysis). Avoid prolonged exposure to light, as UV can cleave the Boc moiety .

Q. How is computational modeling applied to study its reactivity or interactions?

  • Methodological Answer : Use DFT (Density Functional Theory) to model steric effects of the tert-butyl group on ring conformation. Molecular docking (e.g., AutoDock Vina) with the InChIKey RAENIWWUAIMXSI-UHFFFAOYSA-N predicts binding affinity to biological targets like enzymes or receptors. Solubility parameters can be estimated via COSMO-RS .

Q. What methodologies address low yields in Boc-deprotection steps?

  • Methodological Answer : Optimize acidic conditions (e.g., TFA in DCM at 0°C) to minimize side reactions. Monitor deprotection kinetics via in-situ IR or 1H^1H-NMR. If carbamate byproducts form, introduce scavengers like triisopropylsilane. Compare with Boc removal in structurally related compounds (e.g., tetrahydroquinoline derivatives) for procedural insights .

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